molecular formula C2H7NO B3051419 Ethanolamine-15N CAS No. 33598-78-6

Ethanolamine-15N

Cat. No.: B3051419
CAS No.: 33598-78-6
M. Wt: 62.08 g/mol
InChI Key: HZAXFHJVJLSVMW-LBPDFUHNSA-N
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Description

Ethanolamine-15N is a stable isotope-labeled compound, specifically a version of ethanolamine where the nitrogen atom is replaced with the isotope nitrogen-15. This compound is often used in scientific research to trace and study nitrogen-related biochemical processes due to its distinct isotopic signature .

Mechanism of Action

Target of Action

Ethanolamine, the parent compound of Ethanolamine-15N, interacts with several targets in the body. It has been found to interact with Surface protein A in Neisseria meningitidis and Annexin A3 in humans . The specific targets of this compound may vary due to the presence of the nitrogen-15 isotope.

Mode of Action

The oleic acid component of ethanolamine oleate, a derivative of ethanolamine, is responsible for the inflammatory response and may also activate coagulation in vivo by the release of tissue factor and activation of Hageman factor . The ethanolamine component may inhibit fibrin clot formation by chelating calcium .

Biochemical Pathways

Ethanolamine is a component of lecithin and is involved in the biosynthesis of phosphatidylcholine (PC) and phosphatidylethanolamine (PE) via the Kennedy pathway . Choline/ethanolamine phosphotransferase 1 (CEPT1) catalyzes the last step of this biosynthesis by transferring the substituted phosphate group from CDP-choline/ethanolamine to diacylglycerol .

Pharmacokinetics

Ethanolamine oleate, when injected into an esophageal varix, is cleared from the injection site within five minutes via the portal vein

Result of Action

The result of ethanolamine’s action depends on its specific use. For example, when used as a sclerosing agent in the form of ethanolamine oleate, it can lead to fibrosis and possible occlusion of the vein . The specific results of this compound’s action may vary due to the presence of the nitrogen-15 isotope.

Action Environment

The environmental impact of ethanolamine has been studied in laboratory scale microcosms. It was found that small amounts of ethanolamine have no significant impact on the health of plants, while larger amounts can negatively affect plant health

Biochemical Analysis

Biochemical Properties

Ethanolamine-15N plays a crucial role in biochemical reactions. It is a major component of phosphatidylethanolamine, a significant phospholipid in biological membranes . It interacts with various enzymes, proteins, and other biomolecules.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, in enterotoxigenic Escherichia coli (ETEC), ethanolamine serves as a nitrogen source, affecting its virulence phenotype .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It binds with biomolecules, influences enzyme activation or inhibition, and induces changes in gene expression . For instance, it facilitates the transport of choline and ethanolamine across the plasma membrane, using a concentration-driven substrate translocation process .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. It has been observed that ethanolamine serves both as a nitrogen and a carbon source in E. coli K-12, contributing to significant metabolic overflow .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, it is involved in the synthesis of phosphatidylethanolamine, a major phospholipid in animal cell membranes .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanolamine-15N can be synthesized through the reaction of ethylene oxide with ammonia-15N. The reaction typically occurs under controlled temperature and pressure conditions to ensure the incorporation of the nitrogen-15 isotope into the ethanolamine molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of isotopically labeled ammonia and ethylene oxide, with stringent controls to maintain the isotopic purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethanolamine-15N undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Aminoacetaldehyde and glycine derivatives.

    Reduction: Ethylamine derivatives.

    Substitution: N-alkylated ethanolamines.

Scientific Research Applications

Ethanolamine-15N has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Ethanolamine: The non-labeled version of ethanolamine.

    Ethanolamine-13C2: A version of ethanolamine labeled with carbon-13.

    Diethanolamine: Contains two ethanolamine units.

    Triethanolamine: Contains three ethanolamine units

Uniqueness

Ethanolamine-15N is unique due to its nitrogen-15 isotope, which makes it particularly valuable for tracing nitrogen in biochemical studies. This isotopic labeling provides a distinct advantage in research applications where precise tracking of nitrogen atoms is required .

Properties

IUPAC Name

2-(15N)azanylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7NO/c3-1-2-4/h4H,1-3H2/i3+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAXFHJVJLSVMW-LBPDFUHNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CO)[15NH2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30438094
Record name Ethanolamine-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

62.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33598-78-6
Record name Ethanolamine-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 33598-78-6
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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